

tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate molecular weight and formula

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Compound of Interest

Compound Name: *tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate*

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An In-depth Technical Guide to **tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate**

This technical guide provides comprehensive information on the molecular properties, a representative synthetic protocol, and a logical workflow for **tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate**, a compound of interest for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Data

The fundamental molecular characteristics of **tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate** are summarized in the table below. These properties have been determined based on its chemical structure. The molecular formula is C₁₇H₂₆N₂O₂ and the molecular weight is 290.4 g/mol .^[1]

Property	Value
Molecular Formula	C ₁₇ H ₂₆ N ₂ O ₂
Molecular Weight	290.4 g/mol
IUPAC Name	tert-butyl N-((1-benzylpyrrolidin-3-yl)methyl)carbamate
CAS Number	172477-98-4

Synthesis Protocol

While a specific experimental protocol for the synthesis of **tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate** is not readily available in the provided search results, a general procedure can be outlined based on standard methods for the N-protection of amines using di-tert-butyl dicarbonate (Boc-anhydride). The synthesis would typically involve the reaction of (1-benzylpyrrolidin-3-yl)methanamine with Boc-anhydride in a suitable solvent.

Objective: To synthesize **tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate** by introducing a tert-butyloxycarbonyl (Boc) protecting group onto the primary amine of (1-benzylpyrrolidin-3-yl)methanamine.

Materials:

- (1-benzylpyrrolidin-3-yl)methanamine
- Di-tert-butyl dicarbonate (Boc₂O)
- A suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile
- A base (optional, e.g., triethylamine (Et₃N) or sodium bicarbonate)
- Distilled water
- Brine solution
- Anhydrous magnesium sulfate or sodium sulfate

- Rotary evaporator
- Standard laboratory glassware and magnetic stirrer

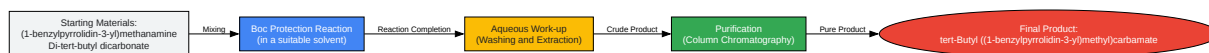
Procedure:

- **Reaction Setup:** In a round-bottom flask, dissolve (1-benzylpyrrolidin-3-yl)methanamine in the chosen solvent (e.g., dichloromethane). The flask should be equipped with a magnetic stir bar.
- **Addition of Reagents:** To the stirred solution, add di-tert-butyl dicarbonate (typically 1.0 to 1.2 equivalents). If an acid scavenger is needed, a base like triethylamine (1.1 equivalents) can be added to the reaction mixture.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting amine is consumed.
- **Work-up:** Once the reaction is complete, the mixture is typically diluted with the solvent and washed sequentially with a weak acid (e.g., 1M HCl, if a base was used), water, and brine.
- **Drying and Concentration:** The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure **tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate**.

This generalized protocol is based on common organic synthesis techniques for the formation of tert-butyl carbamates.^[2]

Logical Workflow and Diagrams

The synthesis of **tert-Butyl ((1-benzylpyrrolidin-3-yl)methyl)carbamate** can be visualized as a straightforward workflow. The following diagram, generated using the DOT language, illustrates the key steps from starting materials to the final purified product.



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References

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- 2. Organic Syntheses Procedure [orgsyn.org]
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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com